Hs27 Human Foreskin Fibroblast Cell Line: A Technical Guide
Hs27 Human Foreskin Fibroblast Cell Line: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
The Hs27 human foreskin fibroblast cell line is a valuable tool in a wide range of biomedical research, from fundamental cell biology to preclinical drug development. This technical guide provides a comprehensive overview of the origin, characteristics, and experimental protocols associated with this cell line, with a focus on providing practical information for laboratory use.
Core Information and Origin
The Hs27 cell line was established from the foreskin of a normal, newborn Black male.[1] It is a finite cell line, capable of being propagated for approximately 42 passages before senescence.[1] This cell line exhibits a fibroblastic morphology and adheres to standard tissue culture-treated surfaces.
Key Characteristics
A summary of the essential characteristics of the Hs27 cell line is provided in the table below.
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Foreskin |
| Cell Type | Fibroblast |
| Age of Donor | Newborn |
| Gender of Donor | Male |
| Ethnicity | Black |
| Karyotype | 46,XY |
| Phenotype | Glucose-6-phosphate dehydrogenase (G6PD) type A |
| Lifespan | Finite (approximately 42 passages) |
| Growth Mode | Adherent |
| Disease | Normal |
| ATCC Number | CRL-1634 |
Quantitative Data
Proliferation Rate
A precise population doubling time for the Hs27 cell line has not been consistently reported in the literature. However, studies have shown that its proliferation rate can be influenced by external stimuli. For instance, treatment with the herbal formula NF3 has been shown to increase the proliferation rate of Hs27 cells to 122.7-130% of the control.
Experimental Protocols
Detailed methodologies for the culture and manipulation of the Hs27 cell line are crucial for reproducible experimental outcomes.
Cell Culture and Subculturing
Materials:
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Hs27 cells (e.g., ATCC® CRL-1634™)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin (optional)
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0.25% Trypsin-EDTA solution
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Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
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75 cm² tissue culture flasks
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Sterile serological pipettes and pipette tips
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Humidified incubator at 37°C with 5% CO₂
Protocol:
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Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS. The addition of 1% Penicillin-Streptomycin is optional.
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Cell Seeding: Upon receiving a frozen vial of Hs27 cells, thaw the vial rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biological safety cabinet. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² tissue culture flask.
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Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
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Medium Change: Change the culture medium every 2-3 days.
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Subculturing (Passaging): When the cells reach 80-90% confluency, they should be subcultured.
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Aspirate the culture medium from the flask.
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Rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum. Aspirate the PBS.
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Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
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Incubate at 37°C for 5-10 minutes, or until the cells detach. Observe the cells under a microscope to confirm detachment.
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Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
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Gently pipette the cell suspension up and down to create a single-cell suspension.
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Transfer the desired volume of the cell suspension to new 75 cm² flasks containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.
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Return the flasks to the incubator.
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Cryopreservation and Thawing
Materials:
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Complete growth medium
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Cryoprotectant medium (e.g., 90% FBS, 10% DMSO)
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Cryogenic vials
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Controlled-rate freezing container (e.g., Mr. Frosty™)
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-80°C freezer
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Liquid nitrogen storage tank
Cryopreservation Protocol:
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Follow steps 5a-5g of the subculturing protocol to obtain a single-cell suspension.
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Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
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Centrifuge the cell suspension at 125 x g for 5 minutes.
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Aspirate the supernatant and resuspend the cell pellet in cold cryoprotectant medium at a concentration of 1-2 x 10⁶ cells/mL.
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Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
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Place the vials in a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C/minute.
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Transfer the vials to a liquid nitrogen storage tank for long-term storage.
Thawing Protocol:
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Remove a cryogenic vial from the liquid nitrogen storage tank.
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Quickly thaw the vial in a 37°C water bath until a small amount of ice remains.
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Decontaminate the vial with 70% ethanol.
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In a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
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Centrifuge at 125 x g for 5 minutes.
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Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
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Transfer the cell suspension to an appropriately sized culture flask.
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Incubate at 37°C with 5% CO₂.
Signaling Pathways
Studies have indicated the involvement of specific signaling pathways in the cellular responses of Hs27 fibroblasts.
Wnt and Angiogenesis Signaling
Treatment of Hs27 cells with the herbal formula NF3, composed of Astragali Radix and Rehmanniae Radix, has been shown to promote cell proliferation and activate the Wnt and angiogenesis-related signaling pathways. While the specific molecular interactions within Hs27 cells have not been fully elucidated, a generalized representation of these pathways is provided below.
